molecular formula C16H20ClNO3S2 B2841315 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034482-17-0

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide

Cat. No. B2841315
CAS RN: 2034482-17-0
M. Wt: 373.91
InChI Key: DVFBNHDQAXZGST-UHFFFAOYSA-N
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Description

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds that exhibit a wide range of biological activities.

Scientific Research Applications

Hypoglycemic Agents and Antitumor Applications

Synthesis and Biological Activity : Sulfonamides, including structures similar to 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide, have been studied for their potential as hypoglycemic agents and in antitumor applications. Their synthesis involves various chemical processes aiming to improve biological activity against specific targets. For instance, sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, leading to the identification of compounds with potential clinical applications due to their ability to disrupt cellular processes such as tubulin polymerization or induce cell cycle arrest (Owa et al., 2002).

Antimicrobial and Antifungal Activity

Antimicrobial Studies : Novel sulfonamides have been synthesized and tested for antimicrobial and antifungal activities, highlighting their potential use in treating various bacterial and fungal infections. These studies contribute to the development of new therapeutic agents capable of addressing resistant microbial strains (Patel et al., 2011).

Photochemical and Photophysical Properties

Materials Science : The photochemical and photophysical properties of sulfonamide derivatives have been explored for potential applications in materials science, including their use in photodynamic therapy and as photosensitizers. The high singlet oxygen quantum yield of certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups suggests their suitability for cancer treatment applications (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Drug Discovery : Sulfonamides have been recognized for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This property makes them candidates for developing drugs targeting conditions like glaucoma, edema, and certain types of cancer. Research into novel sulfonamide compounds aims to identify potent inhibitors with selectivity for specific isozymes of carbonic anhydrase, providing insights into drug design and therapeutic applications (Gul et al., 2018).

Nonlinear Optical Properties

Optical Materials : The investigation of sulfonamide derivatives in the context of nonlinear optics has revealed the potential of these compounds for applications in optical materials. Their structural features can influence their optical properties, making them candidates for use in devices requiring high nonlinearity (Li et al., 2012).

properties

IUPAC Name

3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S2/c1-12-15(17)3-2-4-16(12)23(20,21)18-8-5-13(6-9-19)14-7-10-22-11-14/h2-4,7,10-11,13,18-19H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFBNHDQAXZGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylbenzenesulfonamide

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